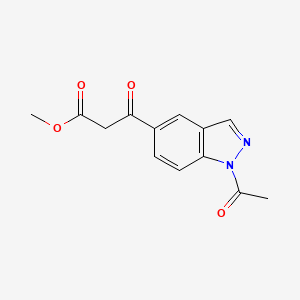

5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide

Overview

Description

The description of a compound typically includes its IUPAC name, other names or synonyms, and its classification or family of compounds it belongs to.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reagents, catalysts, reaction conditions (like temperature and pH), and the sequence of reactions.Molecular Structure Analysis

This involves understanding the compound’s molecular structure, including the arrangement of atoms, the type and location of bonds, and the compound’s stereochemistry.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications

Synthesis and Structural Characterization

The compound has been the subject of studies involving its synthesis and structural characterization. An example is the synthesis of related indazole derivatives, where researchers prepared similar compounds through processes involving the reaction of 5-bromoindazole with other chemical agents. These studies typically include spectroscopic characterization (such as FT-IR, NMR) and crystal structure analysis to confirm the chemical structure and properties of the synthesized compounds. For instance, Anuradha et al. (2014) discussed the synthesis and characterization of a closely related compound, showcasing the methodology and analytical techniques used to elucidate the compound's structure (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).

Potential Antifungal and Antitumor Applications

Research into the biological activities of indazole derivatives, including compounds structurally similar to 5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide, has indicated potential antifungal and antitumor properties. Studies have explored how modifications to the indazole structure affect biological activity, with findings suggesting that certain derivatives exhibit significant activity in vitro against a range of fungi and tumor cells. This line of research is crucial for the development of new therapeutic agents, providing a foundation for further investigation into the compound's potential medical applications.

Allosteric Modulation of Receptors

Indazole derivatives have been investigated for their ability to act as allosteric modulators of various receptors, such as the cannabinoid type 1 receptor (CB1). Research by Khurana et al. (2014) into indole-2-carboxamides, a category to which 5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide closely relates, highlights the importance of structural features in enhancing receptor binding affinity and modulatory effects. Such studies are pivotal in drug discovery, offering insights into how these compounds can be optimized for better therapeutic efficacy (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, & Lu, 2014).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.

Future Directions

This could involve potential applications of the compound, areas for further research, and unanswered questions about the compound.

Please consult with a qualified professional or refer to specific resources for detailed information.

properties

IUPAC Name |

5-bromo-N-[2-(dimethylamino)ethyl]-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN4O/c1-17(2)6-5-14-12(18)11-9-7-8(13)3-4-10(9)15-16-11/h3-4,7H,5-6H2,1-2H3,(H,14,18)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOVDTZTUHZZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=NNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743699 | |

| Record name | 5-Bromo-N-[2-(dimethylamino)ethyl]-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide | |

CAS RN |

91766-59-5 | |

| Record name | 5-Bromo-N-[2-(dimethylamino)ethyl]-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 5-(6-phenylpyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473728.png)

![5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid](/img/structure/B1473732.png)

![5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1h)-one](/img/structure/B1473735.png)

![[5-(Dimethoxymethyl)-2-fluorophenyl]methanol](/img/structure/B1473736.png)

![2-[Benzyl(butyl)amino]acetic acid](/img/structure/B1473743.png)

![tert-butyl (1R,5S)-4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1473744.png)